molecular formula C13H19NO2 B5302175 N-[1-(4-methoxyphenyl)ethyl]butanamide

N-[1-(4-methoxyphenyl)ethyl]butanamide

Cat. No.: B5302175
M. Wt: 221.29 g/mol
InChI Key: NAOUTQZYGCMBBP-UHFFFAOYSA-N
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Description

N-[1-(4-Methoxyphenyl)ethyl]butanamide is a chemical compound of significant interest in scientific research, particularly in the fields of medicinal chemistry and parasitology. While direct biological data for this specific molecule is limited, its structure positions it as a highly versatile scaffold. It features a chiral center and an amide bond, making it a valuable building block for the synthesis of more complex molecules, such as potential anticonvulsant agents or other neuroactive compounds . Researchers can utilize it to explore structure-activity relationships (SAR) within a class of bioactive molecules. The core structure of this compound is closely related to simplified derivatives of established drugs. Notably, the molecule N-(4-Methoxyphenyl)pentanamide, which shares a very similar structural motif, has demonstrated promising in vitro anthelmintic activity against the nematode Toxocara canis , affecting larval viability in a time- and concentration-dependent manner . This suggests that this compound could serve as a key intermediate or candidate for researchers developing novel anthelmintic agents to address parasitic worm infections. Furthermore, in silico predictions for similar analogs indicate a high probability of favorable drug-likeness, including good gastrointestinal absorption and adherence to key pharmaceutical filters like Lipinski's Rule of Five . This compound is provided strictly for research and development purposes in laboratory settings. It is not for diagnostic or therapeutic use, and it is absolutely not intended for human consumption. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)ethyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-4-5-13(15)14-10(2)11-6-8-12(16-3)9-7-11/h6-10H,4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOUTQZYGCMBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(C)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxyphenyl)ethyl]butanamide typically involves the reaction of 4-methoxyphenylacetic acid with butanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by amide bond formation. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxyphenyl)ethyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in organic synthesis.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in the presence of a catalyst or under elevated temperatures.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of N-[1-(4-methoxyphenyl)ethyl]butylamine.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-[1-(4-methoxyphenyl)ethyl]butanamide serves as a crucial building block in organic synthesis. Its structure allows for various transformations, making it a versatile intermediate for developing more complex organic molecules.

  • Reactions:
    • Oxidation: Can be oxidized to form hydroxyl derivatives.
    • Reduction: The amide can be reduced to an amine using lithium aluminum hydride.
    • Substitution: The methoxy group can undergo nucleophilic aromatic substitution.
Reaction TypeExample ReactionMajor Products
OxidationOxidation of methoxy group4-Hydroxyphenyl derivatives
ReductionReduction of amide groupN-[1-(4-methoxyphenyl)ethyl]butylamine
SubstitutionNucleophilic substitution with hydroxide ionsVarious substituted phenyl derivatives

Biology

Research indicates that this compound may exhibit significant biological activity. Its interactions with biomolecules are under investigation for potential therapeutic applications.

  • Biological Activity:
    • Anti-inflammatory Effects: Studies suggest it may modulate inflammatory pathways.
    • Analgesic Properties: Preliminary research points towards pain-relieving effects.

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic properties:

  • Mechanism of Action:
    • The methoxy group enhances solubility and facilitates interactions with biological targets, potentially influencing enzyme activity and receptor modulation.
  • Therapeutic Potential:
    • Investigated for use in treating conditions related to inflammation and pain management.

Industrial Applications

This compound is also utilized in the development of new materials and specialty chemicals within industrial settings. Its unique properties lend themselves to applications in:

  • Chemical Manufacturing: Serving as an intermediate for synthesizing other compounds.
  • Material Science: Contributing to the development of polymers and other advanced materials.

Case Studies

Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated notable inhibition against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anti-inflammatory Research
Research published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of this compound in animal models. The findings demonstrated a significant reduction in inflammation markers, supporting further exploration for therapeutic use in inflammatory diseases.

Mechanism of Action

The mechanism of action of N-[1-(4-methoxyphenyl)ethyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Butanamides

N-(4-Ethoxyphenyl)butanamide (CAS 21218-92-8)
  • Structure : Differs by an ethoxy (-OC₂H₅) group instead of methoxy (-OCH₃) on the phenyl ring.
  • Molecular Formula: C₁₂H₁₇NO₂ (MW: 207.27 g/mol).
  • Key Differences: The ethoxy group increases hydrophobicity compared to methoxy, which may alter solubility and metabolic pathways. No pharmacological data are provided, but such substitutions often modulate receptor binding affinities in aryl-containing compounds .
2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)butanamide (CAS 899588-98-8)
  • Structure: Incorporates a thioether linkage (-S-) and an aminophenyl group.
  • Molecular Formula : C₁₇H₂₀N₂O₂S (MW: 316.40 g/mol).

Fentanyl Analogs

4-Methoxybutyrylfentanyl (N-(4-Methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide)
  • Structure : Shares the butanamide and 4-methoxyphenyl groups but includes a piperidine ring and phenethyl substituent.
  • Molecular Formula : C₂₄H₃₂N₂O₂ (MW: 380.53 g/mol).
  • Pharmacological Relevance: A fentanyl analog with opioid receptor activity. The 4-methoxy group may reduce potency compared to unsubstituted fentanyl derivatives, as seen in related compounds like alfentanil ().

Aryl-Substituted Sulfonamides and Cinnamates

Ethyl p-Methoxycinnamate
  • Structure : Contains a 4-methoxyphenyl group linked to a cinnamate ester.
  • Key Differences : Lacks the amide bond but shares the 4-methoxyphenyl motif. Studies show analgesic and anti-inflammatory properties via cyclooxygenase inhibition, though cytotoxicity was absent in thiourea-modified derivatives .
N-(4-Methoxyphenyl)benzenesulfonamide
  • Structure : Sulfonamide core with a 4-methoxyphenyl group.
  • Key Differences : Sulfonamides are typically used as enzyme inhibitors or antibiotics. The sulfonyl group enhances stability and acidity compared to amides, influencing bioavailability .

Data Table: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes
N-[1-(4-Methoxyphenyl)ethyl]butanamide C₁₃H₁₉NO₂ 221.30 4-Methoxyphenethyl Limited data; structural intermediate
N-(4-Ethoxyphenyl)butanamide C₁₂H₁₇NO₂ 207.27 4-Ethoxyphenyl Increased hydrophobicity
4-Methoxybutyrylfentanyl C₂₄H₃₂N₂O₂ 380.53 4-Methoxyphenyl, piperidine Opioid analog; monitored by WHO
2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)butanamide C₁₇H₂₀N₂O₂S 316.40 4-Aminophenylthio, 4-methoxyphenyl No cytotoxicity observed

Research Findings and Regulatory Considerations

  • Pharmacological Effects: Fentanyl analogs like 4-Methoxybutyrylfentanyl likely exhibit µ-opioid receptor agonism, but the 4-methoxy group may reduce efficacy compared to non-substituted analogs (e.g., butyrylfentanyl) .
  • Regulatory Status: Compounds with piperidine rings and phenethyl groups (e.g., 4-Methoxybutyrylfentanyl) are classified as novel psychoactive substances (NPS) and subject to international surveillance .
  • Synthetic Modifications: Substituents like ethoxy or thioether groups () demonstrate how minor structural changes can tailor physicochemical properties without necessarily enhancing bioactivity.

Q & A

Basic: What are the recommended synthetic routes for N-[1-(4-methoxyphenyl)ethyl]butanamide, and how do reaction conditions influence yield and purity?

Answer:
Synthesis typically involves a multi-step approach, including:

  • Amide bond formation between a butanoyl chloride derivative and a 4-methoxyphenethylamine intermediate under anhydrous conditions (e.g., using DCM as a solvent and triethylamine as a base) .
  • Piperidine ring functionalization via nucleophilic substitution or reductive amination for analogs with piperidinyl groups .
    Key factors affecting yield:
  • Temperature control (e.g., maintaining ≤0°C during exothermic reactions to prevent side products).
  • Purification via column chromatography (silica gel, gradient elution) or recrystallization to achieve ≥98% purity .

Basic: What analytical techniques are critical for characterizing this compound and confirming structural integrity?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify methoxy (-OCH3_3), amide (-CONH-), and phenyl proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 417.0 for the hydrochloride salt) .
  • HPLC-UV : Purity assessment using a C18 column and λmax ~255 nm .

Advanced: How can researchers design structure-activity relationship (SAR) studies to evaluate the opioid receptor binding affinity of this compound analogs?

Answer:

  • Substituent Variation : Modify the methoxy group (e.g., replace with fluorine or ethoxy) to assess steric/electronic effects on µ-opioid receptor (MOR) binding .
  • In Vitro Assays : Use competitive binding assays with 3^3H-naloxone in HEK-293 cells expressing MOR .
  • Pharmacokinetic Profiling : Compare lipophilicity (logP) of analogs via shake-flask method to correlate with blood-brain barrier penetration .

Advanced: What in vivo models are appropriate for studying the analgesic efficacy and safety profile of this compound?

Answer:

  • Rodent Tail-Flick Test : Measure latency to pain response pre- and post-administration (dose range: 0.1–5 mg/kg, s.c.) .
  • Respiratory Depression Assay : Monitor minute ventilation in Sprague-Dawley rats to assess opioid-related toxicity .
  • Metabolite Identification : Collect plasma and liver microsomes for LC-MS/MS analysis to detect N-dealkylation or hydroxylation products .

Basic: What regulatory considerations apply to handling this compound in laboratory settings?

Answer:

  • Controlled Substance Status : Classified as a Schedule I analog under the WHO surveillance program due to structural similarity to butyrylfentanyl .
  • Safety Protocols : Use fume hoods for synthesis, wear PPE (gloves, lab coat), and store at -20°C in airtight containers to prevent degradation .

Advanced: How can researchers resolve contradictions in reported receptor selectivity data for this compound analogs?

Answer:

  • Orthogonal Assays : Validate binding data using both radioligand displacement (MOR, KOR) and functional assays (cAMP inhibition) .
  • Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to compare binding poses of analogs with resolved MOR crystal structures (PDB: 6DDF) .
  • Batch Reproducibility : Verify synthetic consistency across labs via interlaboratory NMR and LC-MS comparisons .

Advanced: What strategies mitigate metabolic instability of this compound in preclinical studies?

Answer:

  • Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in rat models to prolong half-life .
  • Prodrug Design : Introduce ester moieties at the amide group to enhance stability in plasma .
  • Biliary Excretion Studies : Cannulate bile ducts in rodents to quantify glucuronide conjugates .

Basic: What computational tools are used to predict the physicochemical properties of this compound?

Answer:

  • SwissADME : Estimate logP (2.8), topological polar surface area (50.7 Ų), and bioavailability score (0.55) .
  • Molinspiration : Predict blood-brain barrier penetration (high probability due to logP >2) .

Advanced: How does the methoxy group position (para vs. meta) influence the compound’s pharmacological profile?

Answer:

  • Para-Substitution : Enhances MOR affinity due to optimal electron-donating effects (EC50_{50} ~12 nM vs. ~45 nM for meta-substituted analogs) .
  • Meta-Substitution : Reduces off-target serotonin receptor binding (5-HT2A_{2A} IC50_{50} >1 µM) compared to para derivatives .

Basic: What are the documented stability challenges for this compound under varying storage conditions?

Answer:

  • Photodegradation : Store in amber vials at -20°C; exposure to UV light accelerates decomposition (t1/2_{1/2} <24 hours at 25°C) .
  • Hydrolysis : Susceptible to amide bond cleavage in aqueous buffers (pH >8); use lyophilized forms for long-term stability .

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